1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane

Description

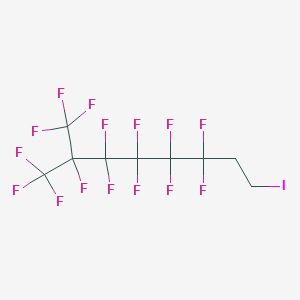

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane (CAS No. 18017-20-4) is a highly fluorinated iodinated alkane characterized by a branched structure containing a trifluoromethyl (-CF₃) group and 12 fluorine atoms across its octane backbone. This compound, also known as perfluoroisoheptyl iodide, serves as a critical intermediate in synthesizing fluoropolymers, surfactants, and specialty chemicals due to its reactivity at the iodine terminus and the stability imparted by its perfluorinated structure . Its molecular formula is C₈H₄F₁₅I, with a molecular weight of 473. The trifluoromethyl group distinguishes it from linear perfluoroalkyl iodides, influencing both its physical properties and chemical behavior .

Properties

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F15I/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMZHBMFUUHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379912 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18017-20-4 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane typically involves the iodination of a perfluorinated alkane. One common method is the reaction of a perfluorinated alkane with iodine in the presence of a catalyst such as silver fluoride. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, leading to the formation of new compounds.

Reduction Reactions: The compound can be reduced to form perfluorinated alkanes or alkenes.

Oxidation Reactions: Although less common, the compound can undergo oxidation to form perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Substitution Reactions: Products include perfluorinated alcohols, amines, or ethers.

Reduction Reactions: Products include perfluorinated alkanes or alkenes.

Oxidation Reactions: Products include perfluorinated carboxylic acids or ketones.

Scientific Research Applications

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Investigated for its potential use in imaging techniques, such as fluorine-19 magnetic resonance imaging (MRI), due to its high fluorine content.

Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or organs.

Industry: Used in the production of fluorinated surfactants and coatings, which have applications in non-stick surfaces and water-repellent materials.

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound’s high fluorine content enhances its visibility in imaging techniques and may improve the stability and bioavailability of drug delivery systems.

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS 2043-57-4)

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-1-[(heptafluoro-2-propanyl)oxy]-8-iodooctane (CAS 25080-19-7)

1,8-Dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorooctane (CAS 647-41-6)

- Structure : Bromine substituents at both termini of a dodecafluorinated chain.

- Key Difference : Bromine’s lower electronegativity and larger atomic size reduce reactivity compared to iodine-terminated analogues .

Physical Properties Comparison

Environmental and Health Considerations

- Persistence : All listed compounds are resistant to hydrolysis and biodegradation due to strong C-F bonds, aligning with PFAS-related concerns .

- Tridecafluoro-8-iodooctane has shown estrogenic activity in preliminary studies .

- Regulatory Status : Included in PFAS regulatory frameworks under the EU’s REACH and U.S. EPA guidelines, with alternatives like siloxanes being explored .

Biological Activity

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane is a complex fluorinated organic compound with potential applications in various fields including medicinal chemistry and materials science. Understanding its biological activity is essential for assessing its safety and efficacy in potential applications.

- Chemical Formula : C9F19I

- Molecular Weight : 514.05 g/mol

- IUPAC Name : this compound

- CAS Number : 297730-93-9

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, several studies on related fluorinated compounds provide insights into potential biological interactions.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varied toxicological profiles depending on their structure. For instance:

- Acute Toxicity : Some perfluorinated compounds have shown acute toxicity in aquatic organisms and mammals due to their persistence and bioaccumulation potential.

- Chronic Effects : Long-term exposure to similar fluorinated compounds has been linked to endocrine disruption and developmental toxicity in laboratory animals.

Cellular Interactions

Fluorinated compounds often interact with cellular membranes due to their lipophilicity. Studies suggest that:

- Membrane Permeability : The high degree of fluorination increases membrane permeability which can lead to altered cellular uptake mechanisms.

- Reactive Oxygen Species (ROS) : Some studies indicate that certain fluorinated compounds may induce oxidative stress in cells.

Case Studies

-

Fluorinated Compounds in Drug Development :

- A study explored the effects of fluorinated analogs of known drugs on cellular uptake and efficacy. The findings suggested that increased fluorination can enhance lipophilicity and stability but may also lead to increased toxicity.

- Example: A related compound was evaluated for its effects on human cancer cell lines and showed promising results in terms of cytotoxicity but raised concerns regarding off-target effects due to high lipophilicity.

-

Environmental Impact Studies :

- Research has highlighted the environmental persistence of fluorinated compounds. A study on the degradation pathways of similar compounds indicated that these substances resist biotransformation processes commonly found in nature.

- Example: Investigations into the bioaccumulation of perfluoroalkyl substances (PFAS) revealed significant accumulation in aquatic food webs leading to potential health risks for wildlife and humans.

Data Table: Biological Activity Indicators

| Property | Value/Observation |

|---|---|

| Lipophilicity (LogP) | High (potentially >9) |

| Acute Toxicity | Varies; related compounds show toxicity |

| Chronic Toxicity | Potential endocrine disruptor |

| Membrane Permeability | Increased due to fluorination |

| ROS Generation | Possible induction observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane?

- Methodological Answer : The compound can be synthesized via iodination of perfluorinated precursors. A common approach involves reacting perfluorinated alkyl compounds with iodine sources under controlled conditions, using catalysts like BF₃·OEt₂ and solvents such as chloroform. Reaction temperatures should be maintained between 50–80°C to ensure high yields. Post-synthesis purification via fractional distillation or silica gel chromatography is critical to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) to confirm fluorine and proton environments. Mass spectrometry (MS) provides molecular weight validation. Gas chromatography (GC) with flame ionization detection ensures purity, while differential scanning calorimetry (DSC) determines thermal stability. Physical properties (e.g., density: ~1.934 g/mL, boiling point: ~92°C at 45 mmHg) should align with literature values .

Q. What are the key physical properties impacting experimental handling?

- Methodological Answer : The compound is light-sensitive and volatile (vapor pressure: 24–429 Pa at 20–50°C). Store under inert gas (N₂ or Ar) at 2–8°C. Use glassware with PTFE seals to prevent degradation. Solubility in chloroform and limited water solubility (<1 mg/mL) necessitate phase-separation techniques for biphasic reactions .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in substitution reactions?

- Methodological Answer : The iodine atom undergoes nucleophilic substitution (e.g., with amines or thiols) under mild conditions (25–40°C). Kinetic studies using pseudo-first-order conditions and polar aprotic solvents (e.g., DMF) reveal rate constants dependent on nucleophile strength. Computational modeling (DFT) can predict regioselectivity and transition states .

Q. What are the environmental degradation pathways of this compound?

- Methodological Answer : Oxidative degradation via UV/H₂O₂ systems generates perfluoroalkyl acids (PFAAs), detectable via LC-MS/MS. Hydrolysis studies under alkaline conditions (pH >10) yield iodinated byproducts. Environmental half-life in water ranges from 3–6 months, requiring advanced oxidation processes (AOPs) for remediation .

Q. How to design experiments to assess endocrine disruption potential?

- Methodological Answer : Use in vivo zebrafish models to monitor hormone levels (ELISA for cortisol, testosterone) and reproductive behaviors. Dose-response studies (1–100 µM) with negative controls (solvent-only) and positive controls (e.g., BPA) are essential. Histopathology of gonads and transcriptomic analysis (RNA-seq) identify disrupted pathways .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50–200 µM) may arise from cell line variability (e.g., HepG2 vs. HEK293). Standardize assays using MTT/WST-1 protocols with matched incubation times (24–48 hr). Include ROS scavengers (e.g., NAC) to confirm oxidative stress mechanisms. Meta-analyses of published datasets clarify dose thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.